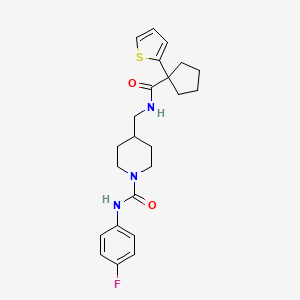
N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C23H28FN3O2S and its molecular weight is 429.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-fluorophenyl)-4-((1-(thiophen-2-yl)cyclopentanecarboxamido)methyl)piperidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a piperidine ring, a fluorophenyl group, a thiophene moiety, and a cyclopentanecarboxamide side chain. The molecular formula is C18H22FN3OS, and its molecular weight is approximately 345.45 g/mol.
Structural Features
| Component | Description |
|---|---|
| Piperidine Ring | Central structure providing basicity |
| Fluorophenyl Group | Enhances lipophilicity and bioactivity |
| Thiophene Moiety | Potential for interaction with biological targets |
| Cyclopentanecarboxamide | Contributes to the overall stability of the compound |
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, particularly against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, making it a candidate for anti-inflammatory therapies.
- Cytotoxicity Against Cancer Cells : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines.
The mechanism of action is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammation and cancer cell proliferation.
- Receptor Modulation : Interaction with neurotransmitter receptors could explain its potential effects on neurological disorders.
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development as an antimicrobial agent.
Study 2: Anti-inflammatory Properties
In a model of acute inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.
Study 3: Cytotoxicity in Cancer Cells
Research involving various cancer cell lines (e.g., breast cancer and leukemia) indicated that the compound induced significant cytotoxic effects at micromolar concentrations. Flow cytometry analysis confirmed that the mechanism involved apoptosis.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-4-[[(1-thiophen-2-ylcyclopentanecarbonyl)amino]methyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2S/c24-18-5-7-19(8-6-18)26-22(29)27-13-9-17(10-14-27)16-25-21(28)23(11-1-2-12-23)20-4-3-15-30-20/h3-8,15,17H,1-2,9-14,16H2,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBFQTSKXWSYBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














